molecular formula C15H12BrClF2O2 B8355317 (5-Bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanol

(5-Bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanol

Cat. No. B8355317
M. Wt: 377.61 g/mol
InChI Key: WXEVXMHLWGMBSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanol is a useful research compound. Its molecular formula is C15H12BrClF2O2 and its molecular weight is 377.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanol

Molecular Formula

C15H12BrClF2O2

Molecular Weight

377.61 g/mol

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-ethoxy-2,3-difluorophenyl)methanol

InChI

InChI=1S/C15H12BrClF2O2/c1-2-21-12-6-4-9(13(18)14(12)19)15(20)10-7-8(16)3-5-11(10)17/h3-7,15,20H,2H2,1H3

InChI Key

WXEVXMHLWGMBSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(C2=C(C=CC(=C2)Br)Cl)O)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

(5-bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanone 3c (8.0 g, 21.3 mmol) was dissolved in 240 mL of mixed solution (THF and MeOH, v:v=1:1), followed by addition of potassium borohydride (1.73 g, 32.0 mmol) in an ice bath. The reaction mixture was stirred for 16 hours at room temperature. Thereafter, 50 mL 1 M hydrochloric acid were added. The reaction mixture was concentrated under reduced pressure and extracted with dichloromethane (100 mL×2). The organic extract was combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to obtain the title compound (5-bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanol 3d (8.0 g, yellow grease), which was used directly in the next step without purification.
Name
(5-bromo-2-chloro-phenyl)-(4-ethoxy-2,3-difluoro-phenyl)methanone
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
mixed solution
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step Two

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